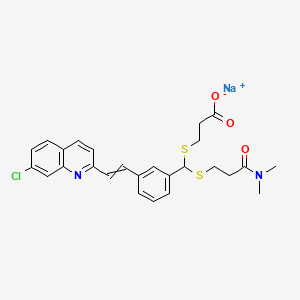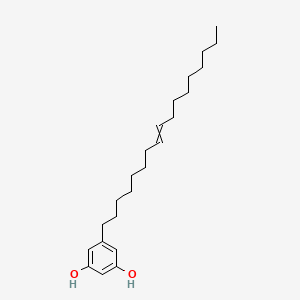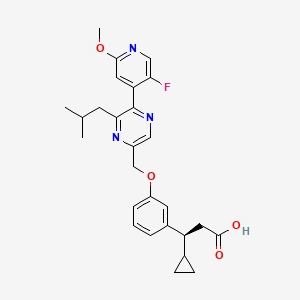
GPR40 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR40 agonist 1 is a synthetic compound that targets the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine. GPR40 agonists are being extensively researched for their potential in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders by enhancing glucose-dependent insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR40 agonist 1 involves several key transformations, including the exchange of a trans-propenyl group for a cyclopropane, relocation of the ether linkage from a para- to an ortho-orientation on the central phenyl ring, and the addition of a 5,5-dimethylcyclopent-1-enyl group to the biphenyl moiety . These modifications lead to the discovery of potent full agonists such as AM-1638 .
Industrial Production Methods
Industrial production methods for GPR40 agonists typically involve large-scale chemical synthesis processes. Key transformations refined for large-scale production include asymmetric aldol reactions, O-alkylation of unstable intermediates, selective (Z)-olefination, and reduction of a Weinreb amide to aldehyde .
Chemical Reactions Analysis
Types of Reactions
GPR40 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties .
Scientific Research Applications
GPR40 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of GPR40 agonists.
Biology: Investigated for its role in modulating insulin secretion and incretin release.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting GPR40 .
Mechanism of Action
GPR40 agonist 1 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic β-cells and enteroendocrine cells. Upon activation, GPR40 stimulates the secretion of insulin and incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose control through increased insulin secretion and improved glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to GPR40 agonist 1 include:
- AMG 837
- TAK-875
- AM-1638
- AM-6226
Uniqueness
This compound is unique in its ability to engage both the insulinogenic and incretinogenic axes, promoting dramatic improvement in glucose control. Unlike partial agonists, GPR40 full agonists like AM-1638 stimulate both insulin and incretin secretion, leading to enhanced glucose control even in the presence of elevated glucagon secretion .
Properties
Molecular Formula |
C27H30FN3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(3S)-3-cyclopropyl-3-[3-[[5-(5-fluoro-2-methoxypyridin-4-yl)-6-(2-methylpropyl)pyrazin-2-yl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30FN3O4/c1-16(2)9-24-27(22-11-25(34-3)29-14-23(22)28)30-13-19(31-24)15-35-20-6-4-5-18(10-20)21(12-26(32)33)17-7-8-17/h4-6,10-11,13-14,16-17,21H,7-9,12,15H2,1-3H3,(H,32,33)/t21-/m0/s1 |
InChI Key |
FNXMDDKBLZLDDD-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4 |
Canonical SMILES |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


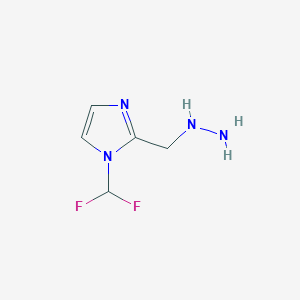


![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)
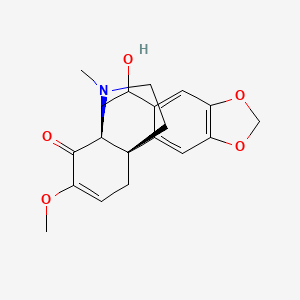
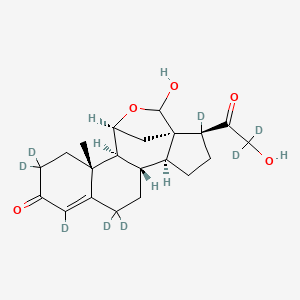
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)
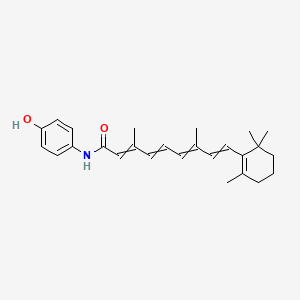
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
